4-Chloro-3-(4-fluorophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4th position and a fluorophenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-fluorophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoic acid and 4-fluorophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for benzoic acid derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Chloro-3-(4-fluorophenyl)benzoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is of interest in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-Fluorophenylboronic acid: Lacks the chlorine substitution on the benzene ring.
4-Chlorophenylboronic acid: Lacks the fluorine substitution on the benzene ring.
Uniqueness
4-Chloro-3-(4-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-3-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMRTCCTPIZONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653529 |
Source
|
Record name | 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181566-97-1 |
Source
|
Record name | 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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